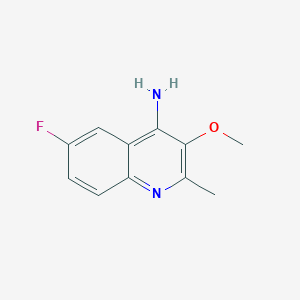
6-氟-3-甲氧基-2-甲基喹啉-4-胺
描述
6-Fluoro-3-methoxy-2-methylquinolin-4-amine is a chemical compound with the CAS Number: 2095410-09-4 . It has a molecular weight of 206.22 and its IUPAC name is 6-fluoro-3-methoxy-2-methylquinolin-4-amine .
Molecular Structure Analysis
The InChI code for 6-Fluoro-3-methoxy-2-methylquinolin-4-amine is 1S/C11H11FN2O/c1-6-11(15-2)10(13)8-5-7(12)3-4-9(8)14-6/h3-5H,1-2H3,(H2,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Fluoro-3-methoxy-2-methylquinolin-4-amine is a solid . More detailed physical and chemical properties were not available in the search results.科学研究应用
荧光标记和传感
生物医学分析的新型荧光团
衍生物 6-甲氧基-4-喹啉酮在宽 pH 范围内显示出强荧光,使其适用于用作生物医学分析中的荧光标记试剂。它对光和热具有稳定性,并且不受 pH 变化影响的强荧光,使其成为测定生物样品中羧酸的宝贵工具 (Hirano 等人,2004 年)。
抗癌研究
抗癌剂开发
与基础结构相关的化合物 N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺被确定为有效的细胞凋亡诱导剂和抗癌开发候选物。该化合物在癌症模型中显示出高功效,并具有出色的血脑屏障穿透性,突出了其作为治疗剂的潜力 (Sirisoma 等人,2009 年)。
神经学研究中的 PET 成像
神经原纤维缠结成像
[18 F]MK-6240 是一种基于喹啉结构的新型 PET 放射性药物,可有效检测人脑中由 tau 蛋白组成的神经原纤维缠结。其成功合成和人体研究验证突出了其在阿尔茨海默病和其他 tau 蛋白病临床研究中的潜力 (Collier 等人,2017 年)。
分子工程
有机氟晶体工程
在喹啉衍生物中引入氟原子会影响其晶体堆积特征,从而促进对固态中分子相互作用的研究。这项研究有助于了解有机氟如何影响分子和晶体结构,这对于设计新材料至关重要 (Choudhury & Row,2006 年)。
抗菌和抗真菌活性
喹啉衍生物的抗菌活性
一系列带有 1,2,3-三唑部分的喹啉衍生物表现出显着的抗菌和抗真菌活性,可与一线药物相媲美。这些发现表明喹啉衍生物作为新型抗菌剂的潜力,可以满足对抗药病原体的新疗法的日益增长的需求 (Thomas、Adhikari 和 Shetty,2010 年)。
生化分析
Biochemical Properties
6-Fluoro-3-methoxy-2-methylquinolin-4-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of 6-Fluoro-3-methoxy-2-methylquinolin-4-amine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect the expression of genes related to cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 6-Fluoro-3-methoxy-2-methylquinolin-4-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-3-methoxy-2-methylquinolin-4-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 6-Fluoro-3-methoxy-2-methylquinolin-4-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response . Toxicity studies have indicated that high doses of this compound can cause liver and kidney damage in animal models.
Metabolic Pathways
6-Fluoro-3-methoxy-2-methylquinolin-4-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound may also influence the activity of cofactors required for enzymatic reactions, thereby impacting overall metabolic processes.
Transport and Distribution
The transport and distribution of 6-Fluoro-3-methoxy-2-methylquinolin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For instance, it may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of 6-Fluoro-3-methoxy-2-methylquinolin-4-amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus, where it interacts with transcription factors to regulate gene expression, or to the mitochondria, where it influences cellular metabolism.
属性
IUPAC Name |
6-fluoro-3-methoxy-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-6-11(15-2)10(13)8-5-7(12)3-4-9(8)14-6/h3-5H,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGKPBDYAQSBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)F)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








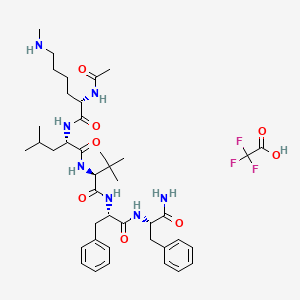
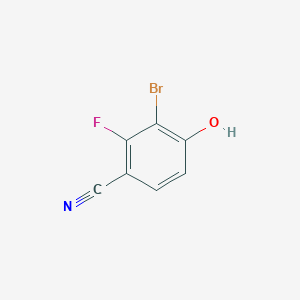
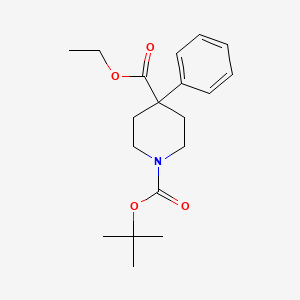

![8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1450168.png)
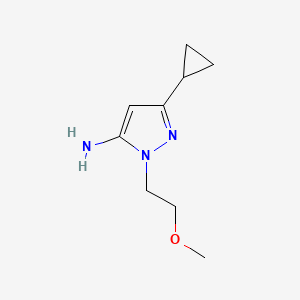

![tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B1450177.png)
![tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1450178.png)